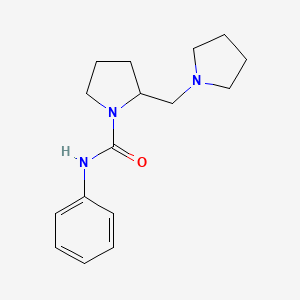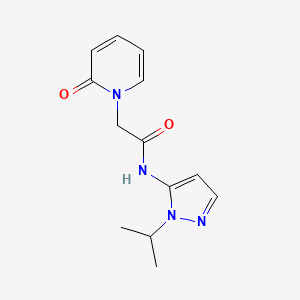
N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide, also known as CSP-1103, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA-A receptors. This leads to an increase in inhibitory neurotransmission, resulting in the observed analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the release of anti-inflammatory cytokines, such as IL-10. N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide has several advantages for lab experiments. It has a high purity and high yield, which makes it easy to synthesize and use in experiments. It also exhibits a wide range of biological activities, making it a versatile compound for studying various physiological and biochemical processes. However, N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide also has some limitations. It has a low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide. One potential direction is the development of more potent and selective analogs of N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide. Another potential direction is the study of the long-term effects of N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide on the GABAergic system. Additionally, the potential use of N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis, should be explored. Finally, the development of new formulations of N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide that improve its solubility and half-life could enhance its effectiveness in a clinical setting.
Conclusion:
In conclusion, N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide is a promising chemical compound that exhibits a wide range of biological activities. Its potential therapeutic properties make it an attractive candidate for the treatment of various neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide have been discussed in this paper. Further research is needed to fully understand the potential of N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide involves the reaction of 4-methylsulfonylphenol with cyclopentylamine in the presence of acetic anhydride. The resulting product is then reacted with chloroacetyl chloride to yield N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide. The synthesis of N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and Parkinson's disease.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(4-methylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-20(17,18)13-8-6-12(7-9-13)19-10-14(16)15-11-4-2-3-5-11/h6-9,11H,2-5,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJDHZKTCVFEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide](/img/structure/B7528391.png)
![N-butyl-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enamide](/img/structure/B7528395.png)
![N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide](/img/structure/B7528402.png)
![4-[acetyl(methyl)amino]-N-cyclopropylpiperidine-1-carboxamide](/img/structure/B7528410.png)




![N-[1-(furan-3-carbonyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B7528456.png)


![1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile](/img/structure/B7528477.png)